3.3-Fold Greater Functional Potency at the Human EP1 Receptor Compared to Native PGE2
In a head-to-head functional assay using clonal HEK293 cells expressing recombinant human EP1 receptor, 9-deoxy-9-methylene-PGE2 exhibited an EC50 ratio of 0.30 relative to PGE2, indicating it is approximately 3.3-fold more potent as an agonist at this receptor subtype [1]. This enhanced potency was the highest among all 9-position modifications tested in the study, outperforming other analogs such as PGF2α (EC50 ratio = 10) and 9β,11α-PGF2 (EC50 ratio = 10) [1].
| Evidence Dimension | Functional agonist potency (EC50) at human EP1 receptor |
|---|---|
| Target Compound Data | EC50 ratio = 0.30 (relative to PGE2) |
| Comparator Or Baseline | PGE2 (EC50 ratio = 1.0) |
| Quantified Difference | 3.3-fold greater potency (0.30 vs 1.0) |
| Conditions | Aequorin-based calcium mobilization assay in HEK293 cells stably expressing recombinant human EP1 receptor |
Why This Matters
This quantitative potency advantage enables the use of lower compound concentrations in EP1-focused assays, reducing potential off-target effects and conserving precious compound supply in long-term studies.
- [1] Ungrin MD, Carrière MC, Denis D, et al. Key structural features of prostaglandin E2 and prostanoid analogs involved in binding and activation of the human EP1 prostanoid receptor. Mol Pharmacol. 2001;59(6):1446-1456. DOI: 10.1124/mol.59.6.1446. Table 3. View Source
